molecular formula C18H28N2O2S B5718414 1-cyclooctyl-4-(phenylsulfonyl)piperazine

1-cyclooctyl-4-(phenylsulfonyl)piperazine

Cat. No.: B5718414
M. Wt: 336.5 g/mol
InChI Key: BOVMIEZUNSQJTD-UHFFFAOYSA-N
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Description

1-Cyclooctyl-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a cyclooctyl group attached to the nitrogen atom of the piperazine ring and a phenylsulfonyl group attached to the other nitrogen atom. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-cyclooctyl-4-(phenylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclooctyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Cyclooctyl-4-(phenylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclooctyl-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit human carbonic anhydrase II isoform, which plays a role in regulating intraocular pressure . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclooctyl-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzyl-4-(phenylsulfonyl)piperazine: Similar structure but with a benzyl group instead of a cyclooctyl group.

    1-Cyclohexyl-4-(phenylsulfonyl)piperazine: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    1-(2-Hydroxyethyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a hydroxyethyl group instead of a cyclooctyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-cyclooctylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c21-23(22,18-11-7-4-8-12-18)20-15-13-19(14-16-20)17-9-5-2-1-3-6-10-17/h4,7-8,11-12,17H,1-3,5-6,9-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVMIEZUNSQJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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